In Vitro Antiviral Potency: Trifluridine EC50 Against HSV-1 Compared to Acyclovir, Ganciclovir, and Others
In a standardized cytopathic effect reduction assay using wild-type HSV-1, trifluridine (TFT) demonstrated a mean EC50 of 0.98 ± 0.2 µg/mL. This value positions its in vitro potency between the high-potency agents ganciclovir (GCV, EC50 = 0.006 ± 0.005 µg/mL) and pritelivir (PTV, EC50 = 0.02 ± 0.008 µg/mL), and the less potent first-line agent acyclovir (ACV, EC50 = 0.09 ± 0.07 µg/mL). It is significantly more potent than foscarnet (PFA, EC50 = 38.7 ± 2.6 µg/mL) and adefovir (PMEA, EC50 = 24.1 ± 10.6 µg/mL) [1].
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | 0.98 ± 0.2 µg/mL |
| Comparator Or Baseline | Acyclovir: 0.09 ± 0.07 µg/mL; Ganciclovir: 0.006 ± 0.005 µg/mL; Foscarnet: 38.7 ± 2.6 µg/mL; Cidofovir: 0.6 ± 0.3 µg/mL |
| Quantified Difference | Trifluridine EC50 is ~11-fold higher than acyclovir, ~163-fold higher than ganciclovir, and ~40-fold lower than foscarnet. |
| Conditions | Cytopathic effect reduction assay; wild-type HSV-1 isolate. |
Why This Matters
This head-to-head data enables precise calibration of in vitro antiviral models, confirming trifluridine's potency tier and justifying its use as a reference standard for screening novel anti-herpetic compounds.
- [1] Andrei G, Snoeck R. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1. Antimicrob Agents Chemother. 2024;68(5):e00110-24. (Figure 3). View Source
